molecular formula C13H15N B6613647 6-tert-butylisoquinoline CAS No. 16955-87-6

6-tert-butylisoquinoline

Cat. No. B6613647
CAS RN: 16955-87-6
M. Wt: 185.26 g/mol
InChI Key: RQYSCFCTWZGMRU-UHFFFAOYSA-N
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Description

6-tert-butylisoquinoline is a chemical compound with the molecular formula C13H15N and a molecular weight of 185.27 . It is typically in powder form .


Molecular Structure Analysis

The InChI code for 6-tert-butylisoquinoline is 1S/C13H15N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-9H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

6-tert-butylisoquinoline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • 6-tert-butylisoquinoline derivatives have been explored in synthetic studies for potent marine drugs, particularly as key intermediates in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Development of Novel Reagents

  • Isoquinoline derivatives like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline have been developed as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amine hydrochlorides and phenols (Ouchi et al., 2002).

Exploration in Antioxidant Studies

  • Certain antioxidants like 6-tert-butyl-4-hydroxyanisole have been studied for their noninhibitory effect on hepatic peroxisome proliferation and fatty acid beta-oxidation (Lalwani et al., 1983).

Pharmaceutical Applications

  • N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was developed as a part of a public-private partnership for its potent activity against Plasmodium falciparum, showcasing the application of isoquinoline derivatives in antimalarial drugs (O’Neill et al., 2009).

Catalysis and Organic Synthesis

  • Isoquinoline derivatives have been utilized in novel homologation reactions of isoquinoline, leading to unexpected formations of certain chemical structures under specific reaction conditions (Seo et al., 2011).

Enantiospecific Photocyclization

  • Studies have shown that molecularly chiral o-tert-butylacrylanilides undergo enantiospecific 6pi-photocyclization, yielding dihydroquinolin-2-ones with high enantioselectivity. This highlights the potential of 6-tert-butylisoquinoline in the field of stereochemistry and pharmaceuticals (Ayitou & Sivaguru, 2009).

Safety And Hazards

6-tert-butylisoquinoline has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-tert-butylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYSCFCTWZGMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HR Tsou, X Liu, G Birnberg, J Kaplan… - Journal of medicinal …, 2009 - ACS Publications
The series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dione derivatives reported here represents a …
Number of citations: 95 pubs.acs.org
KL Wu, WP Ku, JN Clifford, E Palomares… - Energy & …, 2013 - pubs.rsc.org
A novel class of Ru(II) sensitizers (TFRS-51–TFRS-54) with a 4,4′-dicarboxy-2,2′-bipyridine anchoring ligand and two trans-oriented isoquinolinyl (or quinolinyl) pyrazolate …
Number of citations: 66 pubs.rsc.org
S Aghazada, MK Nazeeruddin - Inorganics, 2018 - mdpi.com
… Nevertheless, TFRS-52 with 6-tert-butylisoquinoline moiety provided a PCE of 10.1% mostly due to high V OC reaching 860 mV. The same TFRS-52 tested at EPFL provided 10.88% …
Number of citations: 116 www.mdpi.com

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